Ocellatin-V3
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GVLDILTGAGKDLLAHALSKLSEKV |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Ocellatin-V3 exhibits antimicrobial properties that make it a candidate for addressing antibiotic resistance. Studies have shown that it possesses weak inhibitory activity against both Gram-negative and Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of approximately 125 μg/mL against Escherichia coli and Staphylococcus aureus . Although this MIC indicates limited potency, its unique mechanism of action may still provide therapeutic benefits.
Table 1: Antimicrobial Activity of this compound
| Bacteria | MIC (μg/mL) | Inhibition Percentage (%) |
|---|---|---|
| Escherichia coli | 125 | 34.17 ± 11.66 |
| Staphylococcus aureus | >200 | Not significant |
Biotechnological Applications
This compound's properties extend beyond antimicrobial activity; it has potential applications in biotechnology, particularly in developing new antimicrobial agents for food preservation and medical treatments. The peptide's ability to inhibit bacterial growth could be harnessed to create coatings for medical devices or as preservatives in food products to extend shelf life and reduce spoilage .
Case Studies and Research Findings
Recent studies have explored the broader implications of using this compound in therapeutic contexts:
- Antimicrobial Resistance : A study highlighted the potential of Ocellatin peptides, including V3, as alternatives to conventional antibiotics in combating resistant bacterial strains. The findings suggest that while the potency may be lower than traditional antibiotics, their unique mechanisms can circumvent some resistance mechanisms .
- Inflammatory Response Modulation : Research indicated that Ocellatin peptides could modulate inflammatory responses in animal models by reducing reactive oxygen species (ROS) formation induced by lipopolysaccharides (LPS) . This suggests a dual role in antimicrobial action and inflammation management.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ocellatin-V3 shares functional and structural similarities with several AMPs derived from diverse species. Below is a systematic comparison:
Structural and Sequence Homology
This compound belongs to the linear cationic α-helical peptide family, a group that includes spider venom-derived AMPs such as Lycosin-II, Lycotoxin-I, and LyeTx I (Table 1). These peptides exhibit:
- Linear structure: No disulfide bonds, allowing flexibility in membrane interaction.
- Cationic charge : Facilitates binding to negatively charged bacterial membranes.
- α-helical conformation : Promotes pore formation or membrane destabilization.
Functional Divergence
- Hemolytic Activity : Spider-derived AMPs like LyeTx I often exhibit hemolytic side effects due to stronger hydrophobicity, whereas amphibian peptides like this compound may prioritize microbial membrane selectivity to reduce host cell toxicity.
Evolutionary and Ecological Context
- Source Organisms: this compound originates from an amphibian host, reflecting evolutionary adaptations to moist, pathogen-rich environments. In contrast, spider venom AMPs like Lycotoxin-I are optimized for rapid immobilization of prey and defense.
- Sequence Variations : Despite shared structural motifs, sequence differences (e.g., proline residues in Lycosin-II vs. glycine-rich regions in this compound) likely influence stability, bioavailability, and ecological roles .
Preparation Methods
Source and Initial Isolation
Ocellatin-V3 is naturally produced in the skin glands of Leptodactylus validus, a frog species whose skin secretions contain a complex mixture of peptides with antimicrobial activities. The initial step in preparing this compound involves collecting cutaneous secretions from these frogs, typically through gentle electrical stimulation or other non-lethal methods to induce secretion from skin glands.
- The secretions are then subjected to chromatographic separation techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to fractionate the mixture into individual peptide components based on their hydrophobicity and molecular weight.
- UV absorbance at 216 nm and 280 nm is used to monitor peptide elution during chromatography, as peptides absorb at these wavelengths due to their peptide bonds and aromatic amino acids.
Molecular Identification via cDNA Cloning and Sequencing
To elucidate the precise amino acid sequence and confirm the identity of this compound, molecular cloning techniques are employed:
- Total RNA Extraction: Skin tissue from Leptodactylus validus is processed to isolate total RNA, which contains the mRNA transcripts encoding the precursor peptides.
- cDNA Synthesis and Amplification: Using reverse transcription, cDNA is synthesized from the mRNA. Specific primers targeting conserved regions of ocellatin precursors are used to amplify the cDNA encoding the prepro-peptide.
- Cloning and Sequencing: Amplified cDNA fragments are cloned into plasmid vectors and transformed into bacterial colonies. Colonies are screened, and plasmid DNA is purified for sequencing.
Sequence Analysis: The nucleotide sequences are translated to deduce the amino acid sequences of the prepro-peptides, which include the signal peptide, acidic domain, and the mature peptide region. This compound is identified as a mature peptide with the sequence:
G V L D I L T G A G K D L L A H A L S K L S E K VThis sequence corresponds to a molecular weight of approximately 2549 Da and a predicted isoelectric point (pI) of 6.75, indicating its biochemical properties and charge at physiological pH.
Peptide Synthesis and Purification
For research and potential therapeutic applications, this compound is often synthesized chemically using solid-phase peptide synthesis (SPPS):
- SPPS Methodology: This technique assembles the peptide chain stepwise on a solid resin support, allowing precise control over amino acid sequence and modifications.
- Purification: After synthesis, the crude peptide is cleaved from the resin and purified by RP-HPLC to achieve high purity, typically >95%.
- Mass Spectrometry Confirmation: The purified peptide’s molecular weight is confirmed by mass spectrometry, ensuring the correct sequence and integrity of the peptide.
Structural and Functional Characterization
Following preparation, this compound undergoes structural and functional analyses:
- Mass Spectrometry and Edman Degradation: These methods confirm the peptide sequence and the absence of post-translational modifications at the C-terminus (typically a free carboxyl group, R-COOH).
- Comparative Sequence Analysis: this compound shares high similarity with other ocellatin peptides, such as Ocellatin-V1 and V2, with conserved residues critical for antimicrobial activity.
- Biophysical Properties: Parameters such as hydrophobic moment (µH), charge, and isoelectric point are calculated to predict membrane interaction and antimicrobial potential.
Summary Table of this compound Preparation and Characteristics
Research Findings on Preparation and Related Peptides
- The identification of this compound was part of a study that cloned and sequenced multiple ocellatin peptides from Leptodactylus validus, revealing conserved motifs essential for antimicrobial function.
- The mature peptide sequence of this compound was deduced from cDNA and confirmed by mass spectrometry, showing a molecular weight of 2549 Da and a pI of 6.75, which influences its interaction with microbial membranes.
- The preparation method combining molecular biology techniques with chromatographic purification ensures the production of high-quality peptide for functional assays and potential therapeutic use.
- Comparative studies with other ocellatins suggest that slight sequence variations, such as those in this compound, may influence antimicrobial potency and specificity.
Q & A
Q. What experimental methodologies are recommended for characterizing the secondary structure of Ocellatin-V3?
To determine the secondary structure (e.g., α-helix, β-sheet), circular dichroism (CD) spectroscopy is widely used, with measurements taken in aqueous and membrane-mimetic environments (e.g., SDS micelles). Nuclear magnetic resonance (NMR) spectroscopy can further resolve tertiary structure in solution. Ensure purity via HPLC and validate using mass spectrometry .
Q. How should researchers standardize antimicrobial susceptibility testing (AST) for this compound to ensure reproducibility?
Follow CLSI or EUCAST guidelines for broth microdilution assays. Use consistent inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) and control strains (e.g., E. coli ATCC 25922). Report MIC values with ≥3 independent replicates, including growth kinetics and solvent controls (e.g., DMSO effects) .
Q. What in vitro models are appropriate for evaluating this compound’s cytotoxicity in mammalian cells?
Use immortalized cell lines (e.g., HEK-293, HaCaT) for initial screens. Perform MTT or Alamar Blue assays to assess metabolic activity, and combine with lactate dehydrogenase (LDH) release assays for membrane integrity. Normalize data to cell count and include positive controls (e.g., Triton X-100) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be optimized to study this compound’s interaction with lipid bilayers?
Use all-atom or coarse-grained force fields (e.g., CHARMM36, Martini) in software like GROMACS. Simulate peptide insertion into bilayers (e.g., POPC/POPG mixtures) over ≥200 ns. Analyze metrics such as hydrogen bonding, tilt angles, and lateral diffusion. Validate with experimental data (e.g., fluorescence quenching) .
Q. What strategies resolve contradictions in this compound’s reported hemolytic activity across studies?
Conduct meta-analyses of published protocols, noting variables like erythrocyte source (human vs. animal), peptide:lipid ratios, and incubation times. Perform side-by-side experiments under standardized conditions and use statistical models (e.g., ANOVA with post hoc tests) to identify confounding factors .
Q. How to design in vivo models to evaluate this compound’s efficacy against biofilm-associated infections?
Use murine wound or catheter infection models with biofilm-forming pathogens (e.g., Pseudomonas aeruginosa). Administer this compound via topical or systemic routes, and quantify bacterial load via CFU counts and bioluminescence imaging. Include controls for peptide stability (e.g., protease inhibitors) and host immune responses .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?
Fit sigmoidal curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and use bootstrapping for small datasets. For synergy assays (e.g., with antibiotics), apply the Bliss independence or Chou-Talalay model .
Q. How to address batch-to-batch variability in this compound synthesis?
Implement quality control via reversed-phase HPLC (>95% purity) and MALDI-TOF mass spectrometry. Characterize lipopolysaccharide (LPS) contamination using the Limulus amebocyte lysate (LAL) assay, as endotoxins can skew antimicrobial activity results .
Data Interpretation & Reporting
Q. What criteria should guide the selection of this compound concentrations for mechanistic studies?
Base concentrations on sub-MIC (for anti-biofilm assays) and MIC (for membrane depolarization studies). Use isothermal titration calorimetry (ITC) to determine binding stoichiometry and affinity to bacterial membrane components (e.g., LPS) .
Q. How to contextualize this compound’s selectivity index (SI) in preclinical development?
Calculate SI as IC₅₀ (mammalian cells)/MIC (pathogen). Prioritize peptides with SI >10 for further optimization. Cross-validate cytotoxicity across multiple cell types (e.g., primary vs. immortalized) to assess tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
